molecular formula C10H14ClNO4S2 B3033328 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride CAS No. 1017442-54-4

2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride

Cat. No.: B3033328
CAS No.: 1017442-54-4
M. Wt: 311.8 g/mol
InChI Key: QWKCEFUTHYJYSZ-UHFFFAOYSA-N
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Description

2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C10H14ClNO4S2 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Building Blocks

2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride is involved in the synthesis of various functional aromatic bis(sulfonyl chlorides) and trisulfonyl chlorides. These compounds serve as key building blocks for creating dendritic and complex organic molecules (Percec et al., 2001).

Solvolysis Studies

The compound has been the subject of studies on solvolyses. In particular, the solvolyses of N,N-dimethylsulfamoyl chloride, a related compound, indicate a sensitivity to changes in solvent nucleophilicity and ionizing power, suggesting an S(N)2 pathway for the reaction (Kevill et al., 2006).

Antimicrobial Applications

Some research explores the synthesis of novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups, including derivatives of dimethylsulfamoyl chloride. These compounds have shown significant antimicrobial activity (Alsaedi, Farghaly, & Shaaban, 2019).

Redox-Neutral Reactions

There are studies on the generation and control of sulfonyl radicals from dimethylsulfamoyl chloride, with applications in creating alkyl sulfonates and sulfonamides under redox-neutral conditions. This method is valuable for the functionalization of natural products or medicines (Zhang et al., 2021).

Photocatalytic Applications

In photocatalysis, the compound is used in desulfonylative homocoupling of benzylic sulfone derivatives, offering a pathway to synthesize structurally diverse ethanes (Ohkura et al., 2022).

Catalysis in Chemical Synthesis

It has been used in palladium-catalyzed desulfitative C-arylation, where sulfonyl chlorides react with benzo[d]oxazole C-H bonds, demonstrating a practical alternative for synthesizing 2-aryl benzoxazoles (Zhang et al., 2011).

Esterification and Amidation

The compound is used in esterification and amidation reactions involving carboxylic acids, alcohols, and amines, offering a novel and efficient method for these processes (Wakasugi et al., 2001).

Urease Inhibition Studies

There's research on sulfonamides derivatives synthesized from dimethylsulfamoyl chloride, showing significant inhibitory effects on urease, an enzyme linked to certain medical conditions (Abbasi et al., 2018).

Mechanism of Action

Target of Action

Similar compounds often target aromatic rings in organic molecules, particularly in the context of electrophilic aromatic substitution reactions .

Mode of Action

The compound likely interacts with its targets through a mechanism similar to electrophilic aromatic substitution . This process involves the electrophile (the compound) forming a sigma-bond with the aromatic ring (the target), generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted aromatic ring .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved. Given its potential mode of action, it could result in the substitution of aromatic rings, altering the structure and function of the target molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might favor the formation of the electrophilic species or the interaction with the target aromatic ring .

Properties

IUPAC Name

2-[4-(dimethylsulfamoyl)phenyl]ethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-12(2)18(15,16)10-5-3-9(4-6-10)7-8-17(11,13)14/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKCEFUTHYJYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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